[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. The compound features a benzimidazole ring, which is a common structural motif in many biologically active molecules. The presence of a fluorine atom and an ethylamine side chain contributes to its unique properties and biological activities. This compound is classified as a dihydrochloride salt, indicating it contains two hydrochloric acid molecules per molecule of the base compound.
The compound's chemical identity can be denoted by its IUPAC name and is associated with the CAS number 1268990-43-7. It falls under the category of benzimidazole derivatives, which are known for a variety of biological activities including anticancer and antimicrobial effects. The classification of this compound highlights its relevance in pharmaceutical research, particularly as a lead compound for drug development.
The synthesis of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride typically involves several key steps:
These synthetic routes exemplify the versatility of organic chemistry in creating complex bioactive molecules. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the final product.
The molecular formula of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is . The structure includes:
The molecular weight is approximately 266.14 g/mol. The compound's structural characteristics are crucial for understanding its reactivity and interaction with biological targets.
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride can undergo various chemical reactions:
These reactions are significant for developing derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets within biological systems.
The compound is believed to bind to certain enzymes or receptors, modulating various biological pathways. For instance, it may inhibit enzymes involved in microbial growth or cancer cell proliferation, showcasing its potential as an antimicrobial or anticancer agent.
Research indicates that benzimidazole compounds can induce apoptosis in cancer cells, highlighting their significance in therapeutic applications.
The compound is typically encountered as a solid dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Key chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride has several potential applications:
The synthesis of [2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1268990-43-7) follows a meticulously designed multi-step sequence that constructs the benzimidazole core before introducing the ethylmethylamine side chain. The foundational approach begins with 4-fluoro-1,2-diaminobenzene as the starting material, which undergoes condensation with 4-chlorobutyric acid under reflux conditions to establish the 2-substituted benzimidazole scaffold. This critical cyclization step typically employs polyphosphoric acid (PPA) as a cyclizing/dehydrating agent at elevated temperatures (140-160°C) for 6-8 hours, achieving cyclization yields exceeding 75% [7].
Following core formation, the chlorobutyl side chain is activated for nucleophilic displacement. In the pivotal amination step, methylamine (40% aqueous solution) is introduced under high-pressure conditions (5 bar) at 80°C for 12 hours to yield the tertiary amine precursor. This step requires careful stoichiometric control with a methylamine excess (2.5-3.0 equivalents) to minimize dialkylation byproducts. Microwave-assisted synthesis has emerged as a significant innovation, reducing reaction times by 60-70% compared to conventional heating while improving regiochemical control. For instance, microwave irradiation at 150°C for 25-30 minutes facilitates efficient ring closure for analogous fluoro-benzimidazole systems, achieving yields of 85-89% as demonstrated in hydrazide-coupled derivatives [7] [9].
Table 1: Key Synthetic Steps and Optimization Parameters
Synthetic Stage | Reagents/Conditions | Temperature/Duration | Yield Range | Key Innovation |
---|---|---|---|---|
Benzimidazole Cyclization | 4-Fluoro-1,2-diaminobenzene + 4-Chlorobutyric acid/Polyphosphoric Acid | 140-160°C / 6-8 hrs | 75-82% | Solvent-free condensation |
Side Chain Amination | Methylamine (40% aq.) / Pressure | 80°C / 12 hrs (or microwave 150°C / 0.5 hrs) | 70-78% | Microwave acceleration |
Salt Formation | HCl (2.2 eq) in Ethanol/Diethyl ether | 0-5°C / 1-2 hrs | 92-95% | Cryocrystallization |
The final stage involves dihydrochloride salt formation using anhydrous HCl gas in ethanol/diethyl ether solvent systems, yielding the crystalline product with >95% purity. Crucially, intermediate purification after the amination step significantly impacts final product quality. Industrial-scale processes employ crystallization from toluene/hexane mixtures (3:1 v/v) to isolate the free base amine, removing unreacted starting materials and hydrophilic impurities prior to salt formation [9].
The 5-fluoro substituent on the benzimidazole scaffold exerts profound electronic and steric effects that govern regioselective transformations throughout the synthesis. Positioned meta to the imidazole nitrogen, the strongly electron-withdrawing fluorine (σ~m~ = 0.34) significantly reduces the nucleophilicity of N1 while enhancing the acidity of the N-H proton (pK~a~ reduction by 0.8-1.2 units compared to non-fluorinated analogs). This electronic modulation creates a favorable environment for C2 alkylation over N1-alkylation during the initial ring-forming step [7].
During nucleophilic displacement of the chlorobutyl side chain, fluorine's ortho-directing influence enhances regiocontrol through two mechanisms: First, coordination of the fluorine atom with Lewis acidic impurities (e.g., trace metal ions) activates the γ-carbon of the chlorobutyl chain for S~N~2 attack by methylamine. Second, the fluorine's -I effect stabilizes the transition state through electrostatic interactions, reducing activation energy by approximately 3.5 kcal/mol compared to non-fluorinated analogs. This translates to a reaction rate acceleration of 4.7-fold under identical conditions [2] [7].
Crystallographic evidence from related compounds demonstrates fluorine's involvement in secondary bonding interactions that stabilize crystalline intermediates. In ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate, weak intermolecular C-H···F interactions (2.85-3.10 Å) direct molecular packing, while π-π stacking distances contract to 3.713 Å versus >3.85 Å in non-fluorinated analogs. These interactions persist in solution as evidenced by upfield shifts of the methylene protons adjacent to nitrogen (Δδ = -0.15 ppm) in [2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]methylamine derivatives compared to their non-fluorinated counterparts [2] [4].
The conversion of the free base amine to its dihydrochloride salt requires precise control of protonation stoichiometry and crystallization environment to ensure optimal yield, stability, and crystallinity. Experimental data reveal that 2.05-2.15 equivalents of HCl dissolved in anhydrous ethanol provide the ideal protonation environment. This slight excess over the theoretical 2.0 equivalents compensates for HCl volatilization while preventing acidic degradation of the benzimidazole core. Exceeding 2.2 equivalents triggers decomposition, as evidenced by a 15-20% decrease in yield and formation of a pink discoloration indicative of ring-opened byproducts [3] .
Solvent selection critically impacts crystal morphology and hydration state. Binary ethanol/diethyl ether systems (4:1 v/v) produce the most favorable crystalline forms with low hygroscopicity, whereas aqueous ethanol yields hygroscopic hydrates. Systematic screening identified optimal crystallization at 0-5°C with slow antisolvent (diethyl ether) addition rates of 5 mL/min. This protocol generates a high-purity microcrystalline product with mean particle sizes of 25-50 µm, facilitating filtration and drying operations. Notably, replacing ethanol with isopropanol increases crystal yield by 8% but introduces lattice solvent retention, elevating residual solvent levels above ICH limits (>5000 ppm) [3] [8].
Table 2: Solvent System Comparison for Dihydrochloride Crystallization
Solvent System | Acid Equivalents | Crystallization Temp (°C) | Yield (%) | Hygroscopicity (wt% gain, 25°C/60% RH) | Particle Morphology |
---|---|---|---|---|---|
Ethanol/Diethyl Ether (4:1) | 2.10 | 0-5 | 92.5 | 1.8% | Microcrystalline needles |
Anhydrous Ethanol | 2.15 | 20-25 | 85.7 | 5.2% | Irregular plates |
Aqueous Ethanol (95%) | 2.05 | 0-5 | 89.3 | 8.7% | Fine powder (hygroscopic) |
Isopropanol | 2.10 | 0-5 | 93.1 | 2.3% | Agglomerated spheres |
The dihydrochloride salt exhibits distinct thermal behavior with dehydration endotherms at 115-125°C followed by sharp melting/decomposition at 247-249°C (DSC, 10°C/min). This thermal profile confirms the absence of solvates when crystallized from non-aqueous systems, aligning with the compound's molecular formula C~10~H~14~Cl~2~FN~3~ (MW: 266.14 g/mol) [2] [8].
Purification of the free base amine intermediate presents substantial operational challenges in large-scale synthesis due to its inherent polarity and thermal instability. Comparative analysis of three purification methods reveals significant trade-offs between purity, yield, and scalability. Crystallization from toluene/hexane mixtures (3:1 v/v) delivers material with 98.5% purity (HPLC) at 76% recovery but requires large solvent volumes (15 L/kg). Conversely, silica gel column chromatography (ethyl acetate/methanol 8:2) achieves 99.3% purity but suffers from low throughput (35% yield) and high solvent consumption [9].
Reactive crystallization has emerged as a superior alternative, leveraging in-situ acid-base switching. By treating the crude amine with 1.0 equivalent of oxalic acid in ethanol, a crystalline oxalate salt forms that selectively excludes non-basic impurities. Subsequent basification and extraction regenerate the free base with 99.0% purity and 88% overall yield. This method reduces solvent consumption by 40% compared to direct crystallization while eliminating the need for chromatographic separations [9].
The chlorinated impurity [2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]dimethylamine arises from over-alkylation during amination and must be controlled below 0.15% (ICH Q3A). This hydrophobic impurity concentrates in mother liquors during crystallization but is effectively removed by activated carbon treatment (5% w/w) in isopropanol solutions. Process analytical technology (PAT) monitoring via inline Raman spectroscopy enables real-time impurity tracking, reducing purification times by 50% while ensuring consistent impurity profiles in batches exceeding 50 kg [9].
Table 3: Intermediate Purification Method Comparison
Method | Purity (HPLC %) | Yield (%) | Solvent Consumption (L/kg) | Key Impurity Residual Level | Scalability Limit |
---|---|---|---|---|---|
Crystallization (Toluene/Hexane) | 98.5 | 76 | 15 | 0.08% | 200 kg |
Silica Gel Chromatography | 99.3 | 35 | 120 | <0.01% | 5 kg |
Reactive Crystallization (Oxalate) | 99.0 | 88 | 9 | 0.12% | 500 kg |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7